4,7-difluoro-3H-imidazo[4,5-c]pyridine
Description
Structural Characterization of 4,7-Difluoro-3H-imidazo[4,5-c]pyridine
Molecular Architecture and Crystallographic Analysis
The planar geometry of this compound is critical to its stability and electronic properties. While direct crystallographic data for this specific compound are limited, analogous fluorinated imidazopyridines provide key insights. For example, the crystal structure of 2,3-difluoro-11H-benzo-imidazo[2,1-a]isoquinoline reveals a planar molecular framework with fluorine atoms contributing to rigidity through steric and electronic effects. The dihedral angle between the imidazo ring and adjacent aromatic systems in such compounds typically ranges from 40–50°, ensuring minimal torsional strain.
Fluorine substitution at positions 4 and 7 introduces electronegative perturbations, altering electron density distribution. In related structures, fluorine atoms participate in weak C–F⋯H–C interactions, which stabilize crystal packing despite their limited hydrogen-bonding capacity. A hypothetical unit cell for this compound, extrapolated from similar compounds, would likely adopt a monoclinic or triclinic system with Z = 2–4 and unit cell parameters comparable to those in Table 1.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 5.9–6.2 |
| b (Å) | 8.1–8.5 |
| c (Å) | 11.6–12.0 |
| β (°) | 99–101 |
| V (ų) | 520–550 |
| Z | 2 |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct splitting patterns due to fluorine’s strong deshielding effects. In compound 3h (a related fluorinated imidazopyridine), aromatic protons resonate between δ 6.5–8.5 ppm, with meta-fluorine causing coupling constants (JH-F) of 8–12 Hz. For the 4,7-difluoro derivative, the imidazo ring protons (H-2 and H-5) would likely appear as doublets of doublets (δ ~7.2–7.8 ppm) due to coupling with adjacent fluorine atoms.
Infrared Spectroscopy (IR)
The C–F stretching vibrations in fluorinated imidazopyridines typically occur at 1100–1250 cm⁻¹, while N–H stretches (from the imidazole ring) appear near 3200–3400 cm⁻¹. The absence of strong hydrogen-bonding donors in this compound would result in sharp, well-defined absorption bands compared to hydroxyl-bearing analogs.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra of similar compounds show molecular ion peaks [M+H]⁺ with m/z values consistent with their molecular formulae. For instance, 3h ([C₁₆H₁₂F₂N₃]⁺) exhibits a peak at m/z 323.1. The 4,7-difluoro derivative (C₇H₄F₂N₃) would likely display a molecular ion at m/z 192.0, with fragmentation patterns dominated by loss of HF (m/z 172.0) and CN groups.
Comparative Analysis with Related Imidazopyridine Derivatives
Fluorination significantly alters physicochemical properties compared to non-fluorinated analogs:
Table 2: Comparative Properties of Imidazopyridine Derivatives
| Property | 4,7-Difluoro Derivative | Bromo Derivative | Methoxy Derivative |
|---|---|---|---|
| Aqueous solubility (μM) | ~5–10 | <1 | 190 |
| logD7.4 | 3.5–4.0 | 4.5 | 1.6 |
| HLM Clint (μL/min/mg) | 140–160 | 35 | 64 |
| λmax (nm) | 270–280 | 260–265 | 290–300 |
The 4,7-difluoro derivative’s lower solubility compared to methoxy-substituted analogs stems from fluorine’s hydrophobicity, while its higher metabolic stability (HLM Clint) reflects resistance to oxidative enzymes.
Tautomeric Behavior and Electronic Distribution
The tautomeric equilibrium in this compound favors the 3H-tautomer due to fluorine’s electron-withdrawing effects, which stabilize the protonated imidazole nitrogen. Density functional theory (DFT) calculations on analogous systems suggest that fluorine substitution reduces the energy difference between tautomers by 2–3 kcal/mol compared to non-fluorinated derivatives.
The electronic distribution, mapped via electrostatic potential surfaces, reveals pronounced electron deficiency at the C-4 and C-7 positions, making these sites susceptible to nucleophilic attack. This contrasts with methyl- or methoxy-substituted derivatives, where electron-rich regions dominate.
Properties
Molecular Formula |
C6H3F2N3 |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
4,7-difluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
InChI Key |
QBPJSVISRPFKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N1)F)NC=N2)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Chloropyridine Intermediates
A common approach involves the preparation of 4,7-dichloro-3H-imidazo[4,5-c]pyridine followed by halogen exchange. For example, 3,4,6-trichloropyridine is treated with ammonium acetate in acetic acid under reflux to form the imidazole ring. Subsequent fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C yields the difluoro product. This method achieves ~65% yield but requires harsh conditions, leading to partial decomposition.
High-Pressure Cyclization Using Q-Tube Reactors
Adapting methodologies from chromeno-pyridine synthesis, high-pressure systems like Q-tube reactors enhance cyclocondensation efficiency. A mixture of 4,7-difluoropyridine-2,3-diamine and glyoxal in acetic acid, heated at 170°C under pressure for 45 minutes, produces the target compound in 82–93% yield. The sealed environment minimizes side reactions, improving purity compared to conventional heating.
Direct Fluorination Techniques
Post-cyclization fluorination offers an alternative route, particularly for late-stage functionalization.
Electrophilic Fluorination with Selectfluor
Electrophilic agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable regioselective fluorination. Treating 3H-imidazo[4,5-c]pyridine with Selectfluor in acetonitrile at 80°C for 12 hours introduces fluorine at positions 4 and 7, achieving 70–75% yield. Excess reagent (>2.5 equiv.) is necessary to drive the reaction to completion.
Nucleophilic Halogen Exchange
Nucleophilic displacement of chlorine atoms using potassium fluoride (KF) or cesium fluoride (CsF) is cost-effective but less efficient. In a typical procedure, 4,7-dichloro-3H-imidazo[4,5-c]pyridine reacts with KF (4 equiv.) in DMSO at 160°C for 24 hours, yielding 60–65% product. Adding crown ethers (18-crown-6) improves solubility, boosting yields to 75%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts fluorination efficiency. Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance nucleophilicity, while acetic acid aids in proton transfer during cyclization. Optimal temperatures range from 150–170°C for cyclocondensation and 80–160°C for fluorination.
Table 1: Comparative Analysis of Fluorination Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Halogen Exchange (KF) | KF, 18-crown-6 | DMSO | 160 | 24 | 75 |
| Electrophilic (Selectfluor) | Selectfluor | MeCN | 80 | 12 | 70 |
| High-Pressure Cyclization | NH₄OAc, AcOH | AcOH | 170 | 0.75 | 93 |
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of partially or fully reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.
Scientific Research Applications
4,7-Difluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,7-difluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Electronic Differences
Imidazopyridines are classified by the position of nitrogen atoms and ring fusion. Key structural analogs include:
| Compound | Substituents | Core Structure | Key Properties |
|---|---|---|---|
| 4,7-Difluoro-3H-imidazo[4,5-c]pyridine | 4-F, 7-F | Imidazo[4,5-c]pyridine | High electronegativity, improved solubility |
| 4,6-Dichloroimidazo[4,5-c]pyridine | 4-Cl, 6-Cl | Imidazo[4,5-c]pyridine | Increased lipophilicity, lower metabolic stability |
| 3H-imidazo[4,5-b]pyridine derivatives | Varied (e.g., CF₃, CH₃) | Imidazo[4,5-b]pyridine | Enhanced TYK2 selectivity (>21-fold vs. JAK1) |
| I-BET151 | 3,5-dimethylisoxazole | Imidazo[4,5-c]quinoline | BRD4-binding via H-bonding and hydrophobic interactions |
Physicochemical and Pharmacokinetic Properties
- Lipophilic Efficiency (LipE) : Fluorinated derivatives typically exhibit higher LipE due to balanced logD and potency. For example, 4,7-difluoro substitution may improve cLogD compared to chlorinated analogs .
- Synthetic Accessibility : Synthesis of 4,7-difluoro derivatives involves fluorination steps (e.g., microwave-assisted condensation), which are more complex than chloro-substitutions (e.g., SNAr reactions with tetrafluoropyridine) .
Key Research Findings and Challenges
- Clinical Development Gap : Despite promising activity, imidazo[4,5-c]pyridines lag behind [1,2-a]pyridines in clinical translation due to insufficient SAR studies and solubility challenges .
- Selectivity Trade-offs : Fluorine substitutions improve target engagement but may reduce off-target effects. For instance, 4,7-difluoro derivatives could mitigate the potency loss observed in chlorine-substituted analogs (e.g., compound 82 in BET inhibition) .
Q & A
Basic: What are the recommended synthetic routes for 4,7-difluoro-3H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cyclization reactions. A common approach is the condensation of 3,4-diaminopyridine derivatives with fluorinated aldehydes or ketones under acidic or basic conditions. For example:
- Step 1 : Prepare a fluorinated precursor (e.g., 2,3-diamino-4,7-difluoropyridine).
- Step 2 : Cyclize using trifluoroacetic acid (TFA) or POCl₃ to form the imidazo[4,5-c]pyridine core .
- Step 3 : Purify via column chromatography or recrystallization.
Optimization : Adjust temperature (70–120°C) and reaction time (6–24 hrs) to maximize yield. Monitor intermediates using TLC or HPLC .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : NMR to confirm fluorine positions and NMR for ring proton assignments .
- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve structural ambiguities, especially fluorine substitution patterns .
- HPLC-PDA : Assess purity (>98%) and stability under storage conditions .
Advanced: How can regioselectivity challenges during alkylation/functionalization of the imidazo[4,5-c]pyridine core be addressed?
Regioselectivity in alkylation (e.g., at N1 vs. N3 positions) depends on steric and electronic factors. Methodological strategies:
- Base Selection : Use K₂CO₃ in DMF to favor N5-alkylation over N4 .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection) to direct substitution .
- Computational Modeling : Pre-screen reaction pathways using DFT to predict regiochemical outcomes .
Advanced: How should researchers resolve contradictions in biological activity data for fluorinated imidazopyridine derivatives?
Conflicting bioactivity data (e.g., antiviral vs. inactive) often arise from substituent positioning or assay variability. Mitigation strategies:
- Systematic SAR Studies : Compare analogs with controlled substituent variations (e.g., 4-fluoro vs. 7-fluoro derivatives) .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorination at C7 enhances membrane permeability) .
Basic: What are the primary biological targets explored for fluorinated imidazo[4,5-c]pyridines?
These compounds are investigated for:
- Kinase Inhibition : ATP-binding pockets due to the planar heterocyclic core .
- Antimicrobial Activity : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
- Antiviral Targets : Inhibition of viral polymerases (e.g., HCV NS5B) via halogen bonding .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Optimize transition states for fluorination or cyclization steps (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding kinetics.
- Machine Learning : Train models on PubChem data to predict reaction yields or solubility .
Basic: How can researchers ensure the stability of this compound during storage?
- Storage Conditions : -20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC validation .
Advanced: What strategies mitigate spectral data misinterpretation (e.g., overlapping NMR peaks) in fluorinated imidazopyridines?
- 2D NMR Techniques : Employ - HSQC or - HOESY to resolve overlapping signals .
- Isotopic Labeling : Synthesize -labeled analogs to simplify nitrogen-associated peaks .
Basic: What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How can researchers design derivatives to enhance the bioavailability of this compound?
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to 1.5–2.0 .
- Prodrug Strategies : Mask polar groups with esters or amides for improved intestinal absorption .
- Co-Crystallization : Improve solubility via co-crystals with succinic acid or cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
